A Comprehensive Technical Guide to the Molecular Structure of 2-Furyl(methylamino)acetonitrile Hydrochloride
A Comprehensive Technical Guide to the Molecular Structure of 2-Furyl(methylamino)acetonitrile Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the molecular structure, synthesis, and characterization of 2-Furyl(methylamino)acetonitrile hydrochloride (CAS No: 24026-94-6). As an α-aminonitrile, this compound represents a versatile chiral building block for the synthesis of more complex molecules in pharmaceutical and agrochemical research. This document delineates its structural features, physicochemical properties, and the mechanistic basis of its synthesis via the Strecker reaction. Furthermore, it offers a detailed guide to its structural elucidation using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, field-proven experimental protocols for its synthesis and analysis are provided, underpinned by a focus on scientific integrity and safety.
Introduction
α-Aminonitriles are a pivotal class of organic compounds, characterized by the presence of both an amino group and a nitrile group attached to the same carbon atom.[1] Their significance lies in their role as immediate precursors to α-amino acids, which are the fundamental building blocks of proteins.[2][3] The title compound, 2-Furyl(methylamino)acetonitrile hydrochloride, incorporates a furan ring, a secondary amine, and a nitrile group onto a central chiral carbon. The furan moiety is a common heterocycle in medicinal chemistry, known for its diverse biological activities. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it amenable to further synthetic transformations and biological screening. This guide serves to consolidate the structural and analytical knowledge of this compound, providing a robust reference for its application in research and development.
Molecular Structure and Physicochemical Properties
Chemical Structure and Nomenclature
The structure consists of a central tetrahedral carbon atom bonded to a furan-2-yl group, a methylamino group, a nitrile group, and a hydrogen atom. In its hydrochloride salt form, the secondary amine is protonated, forming a methylaminium cation, with a chloride anion providing the charge balance.
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IUPAC Name: 2-(Furan-2-yl)-2-(methylamino)acetonitrile hydrochloride
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CAS Number: 24026-94-6[4]
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Molecular Formula: C₇H₉ClN₂O[4]
Caption: Molecular Structure of 2-Furyl(methylamino)acetonitrile Hydrochloride.
Key Structural Features
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α-Aminonitrile Core: The geminal arrangement of the amino and nitrile groups is the defining feature, making it a direct precursor for amino acid synthesis through hydrolysis of the nitrile to a carboxylic acid.[5]
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Furan Heterocycle: The five-membered aromatic furan ring is an important pharmacophore and influences the electronic properties and reactivity of the molecule.
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Chirality: The α-carbon is a stereocenter. Standard synthetic methods like the Strecker synthesis produce a racemic mixture (an equal mixture of both enantiomers).[6][7] The separation of these enantiomers or the use of asymmetric synthesis would be required for stereospecific applications.
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Hydrochloride Salt: The salt form improves the compound's handling characteristics, making it a stable, crystalline solid.
Physicochemical Properties
The quantitative properties of the compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 24026-94-6 | [4] |
| Molecular Formula | C₇H₉ClN₂O | [4] |
| Molecular Weight | 172.61 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | [8] |
| Topological Polar Surface Area | 48.03 Ų (for free base) | [9] |
Synthesis and Mechanistic Insights
Primary Synthetic Route: The Strecker Reaction
The most direct and efficient method for preparing α-aminonitriles is the Strecker synthesis.[5][10] This is a one-pot, three-component reaction involving an aldehyde, an amine, and a cyanide source.[1] For the target molecule, the reactants are 2-furaldehyde, methylamine, and a cyanide source like trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide (e.g., NaCN).[10]
Reaction Mechanism
The synthesis follows a well-established two-stage mechanism.[5][6]
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Imine Formation: The reaction begins with the nucleophilic attack of methylamine on the carbonyl carbon of 2-furaldehyde. This is typically acid-catalyzed to protonate the carbonyl oxygen, making the carbon more electrophilic.[11] Subsequent dehydration leads to the formation of a reactive N-substituted iminium ion intermediate.
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Cyanide Addition: A cyanide ion (from HCN, NaCN, or TMSCN) then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[3] This step forms the carbon-carbon bond and establishes the α-aminonitrile core structure.
Caption: Workflow for the Strecker synthesis of the target compound.
Purification and Salt Formation
Following the reaction, the crude product (the free base) is typically isolated via an aqueous work-up and extraction with an organic solvent. Purification can be achieved using column chromatography. To form the stable hydrochloride salt, the purified free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or methanol), and a solution of hydrogen chloride in the same or a compatible solvent is added, causing the salt to precipitate.[12]
Structural Elucidation and Spectroscopic Analysis
Confirming the molecular structure of the synthesized compound is critically dependent on a combination of spectroscopic methods.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.[13] Spectra are typically recorded in a deuterated solvent like DMSO-d₆ or D₂O.
¹H NMR (Proton NMR): The proton spectrum will show distinct signals for each unique proton environment. The hydrochloride salt form will result in broad signals for the N-H protons.
| Predicted ¹H NMR Data | |||
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Furan H5 | 7.6 - 7.8 | Doublet (d) | 1H |
| Furan H4 | 6.5 - 6.7 | Doublet of doublets (dd) | 1H |
| Furan H3 | 6.4 - 6.6 | Doublet (d) | 1H |
| Methine (α-CH) | 5.0 - 5.5 | Singlet (s) or broad singlet | 1H |
| N-H₂⁺ | 9.0 - 10.0 (exchangeable) | Broad singlet (br s) | 2H |
| Methyl (N-CH₃) | 2.5 - 2.8 | Singlet (s) | 3H |
¹³C NMR (Carbon-13 NMR): The carbon spectrum reveals the number of unique carbon environments.
| Predicted ¹³C NMR Data | |
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Furan C2 | 145 - 150 |
| Furan C5 | 143 - 146 |
| Furan C3 | 110 - 112 |
| Furan C4 | 108 - 110 |
| Nitrile (C≡N) | 115 - 120 |
| Methine (α-C) | 45 - 55 |
| Methyl (N-CH₃) | 30 - 35 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[13][14]
| Characteristic IR Absorption Bands | ||
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500 - 3200 (broad) | N-H stretch | Secondary ammonium (R₂N⁺H₂) |
| 2240 - 2260 (sharp, medium) | C≡N stretch | Nitrile |
| 1500 - 1600 | C=C stretch | Furan ring |
| 1000 - 1300 | C-O-C stretch | Furan ring ether linkage |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[15] For this compound, analysis would typically be performed on the free base.
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Expected Molecular Ion (M⁺•): A peak corresponding to the mass of the free base (C₇H₈N₂O) at m/z ≈ 136.06.
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Key Fragmentation Patterns: A prominent fragment would likely arise from the loss of the cyanide radical (•CN), resulting in a fragment at m/z ≈ 110. Another significant fragmentation pathway is the cleavage of the bond between the α-carbon and the furan ring, leading to a furfuryl-type cation.
Caption: A typical analytical workflow for structural confirmation.
Experimental Protocols
Protocol: Synthesis via Strecker Reaction
This protocol describes a representative lab-scale synthesis. Causality: The reaction is performed at 0 °C initially to control the exothermic formation of the imine and the subsequent cyanide addition, preventing side reactions. TMSCN is often preferred over NaCN/HCN for safety and solubility in organic solvents.[10]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-furaldehyde (1.0 eq) and a suitable anhydrous solvent (e.g., methanol or ethanol).
-
Amine Addition: Cool the flask to 0 °C in an ice bath. Add methylamine (1.1 eq, typically as a solution in the solvent) dropwise while stirring. Stir the mixture for 30 minutes at 0 °C.
-
Cyanide Addition: Add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Isolation: Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Furyl(methylamino)acetonitrile hydrochloride as a solid.
Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the hydrochloride salt.
-
Solvent Addition: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument procedures.
Safety, Handling, and Storage
Professionals handling this compound must exercise caution and adhere to strict safety protocols.
-
Hazards: While specific data for this compound is limited, α-aminonitriles should be handled as acutely toxic. The cyanide component makes them hazardous if ingested, inhaled, or absorbed through the skin. The hydrochloride salt may be corrosive and cause severe skin burns and eye damage.[16]
-
Handling: Always handle this compound inside a certified chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[16] Avoid generating dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[16] Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
2-Furyl(methylamino)acetonitrile hydrochloride is a well-defined molecular entity with significant potential as a synthetic intermediate. Its structure, centered on a chiral α-aminonitrile core and functionalized with a furan ring, has been thoroughly described. The Strecker synthesis provides a reliable and direct route for its preparation. A combination of NMR, IR, and MS spectroscopy serves as a definitive toolkit for its structural verification, confirming the connectivity and functional group composition. The information and protocols detailed in this guide provide a comprehensive foundation for researchers to confidently synthesize, characterize, and utilize this compound in their drug development and chemical research endeavors.
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